molecular formula C20H42O B15348873 10-Methyl-10-nonadecanol CAS No. 50997-06-3

10-Methyl-10-nonadecanol

Cat. No.: B15348873
CAS No.: 50997-06-3
M. Wt: 298.5 g/mol
InChI Key: BTFNSSWQSTYKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-10-nonadecanol is an organic compound with the molecular formula C20H42O . It is a long-chain fatty alcohol with a methyl group at the 10th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methyl-10-nonadecanol can be synthesized through several methods, including the reduction of 10-methyl-10-nonadecanoic acid or the Grignard reaction involving 10-methyl-10-nonadecyl magnesium bromide and formaldehyde. The reaction conditions typically involve the use of reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced through the hydroformylation of 10-methyl-10-nonadecene followed by hydrogenation. This process involves the use of rhodium-based catalysts and hydrogen gas under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-10-nonadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Substitution reactions can involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: The major product of oxidation is 10-methyl-10-nonadecanoic acid.

  • Reduction: The reduction of this compound typically results in the formation of 10-methyl-10-nonadecene.

  • Substitution: Substitution reactions can lead to the formation of various halogenated derivatives of this compound.

Scientific Research Applications

10-Methyl-10-nonadecanol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of lipid metabolism and cell membrane structure.

  • Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 10-Methyl-10-nonadecanol exerts its effects involves its interaction with lipid membranes and enzymes. The compound can modulate membrane fluidity and permeability, affecting cellular processes. Its molecular targets include enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

10-Methyl-10-nonadecanol is compared with other similar compounds such as 10-nonadecanol and 10-methyl-10-nonadecanoic acid . While 10-nonadecanol lacks the methyl group at the 10th carbon position, 10-methyl-10-nonadecanoic acid is the oxidized form of this compound. The presence of the methyl group in this compound imparts unique chemical and physical properties, making it distinct from its counterparts.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development of this compound could lead to new discoveries and innovations.

Properties

CAS No.

50997-06-3

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

IUPAC Name

10-methylnonadecan-10-ol

InChI

InChI=1S/C20H42O/c1-4-6-8-10-12-14-16-18-20(3,21)19-17-15-13-11-9-7-5-2/h21H,4-19H2,1-3H3

InChI Key

BTFNSSWQSTYKHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(CCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.